3-Nitrophenyl phosphate
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Overview
Description
3-Nitrophenyl phosphate is an organic compound that serves as a substrate for various phosphatase enzymes. It is commonly used in biochemical assays to measure the activity of these enzymes. The compound is characterized by the presence of a nitro group attached to the phenyl ring, which is further connected to a phosphate group. This structure allows it to participate in specific enzymatic reactions, making it a valuable tool in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Nitrophenyl phosphate can be synthesized through the phosphorylation of 3-nitrophenol. The reaction typically involves the use of phosphorylating agents such as phosphorus oxychloride or phosphorus pentachloride. The reaction is carried out under controlled conditions, often in the presence of a base like pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors. These methods ensure consistent quality and yield of the compound. The use of automated systems and stringent quality control measures are essential to produce high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Nitrophenyl phosphate undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by phosphatase enzymes, resulting in the formation of 3-nitrophenol and inorganic phosphate.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phosphate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with the presence of phosphatase enzymes.
Reduction: Common reducing agents include hydrogen gas with a metal catalyst or chemical reductants like sodium dithionite.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used to introduce new functional groups.
Major Products Formed
Hydrolysis: Produces 3-nitrophenol and inorganic phosphate.
Reduction: Produces 3-aminophenyl phosphate.
Substitution: Produces various substituted phenyl phosphates depending on the reagents used.
Scientific Research Applications
3-Nitrophenyl phosphate is widely used in scientific research due to its versatility and specificity. Some of its applications include:
Biochemistry: Used as a substrate in enzyme assays to measure the activity of phosphatases.
Molecular Biology: Employed in studies involving signal transduction pathways where phosphatases play a crucial role.
Medicine: Utilized in diagnostic assays to detect enzyme deficiencies or abnormalities.
Industry: Applied in the development of biosensors and other analytical devices.
Mechanism of Action
The mechanism of action of 3-nitrophenyl phosphate involves its hydrolysis by phosphatase enzymes. The enzyme binds to the phosphate group, facilitating the cleavage of the phosphate ester bond. This reaction releases 3-nitrophenol and inorganic phosphate. The activity of the enzyme can be measured by monitoring the increase in absorbance at 405 nm, which corresponds to the formation of 3-nitrophenol.
Comparison with Similar Compounds
Similar Compounds
Para-Nitrophenyl phosphate: Another commonly used substrate for phosphatase assays, differing in the position of the nitro group on the phenyl ring.
Phenyl phosphate: Lacks the nitro group, making it less specific for certain enzymatic reactions.
3-Aminophenyl phosphate: A reduction product of 3-nitrophenyl phosphate, used in different biochemical contexts.
Uniqueness
This compound is unique due to its specific structure, which allows it to be a highly effective substrate for phosphatase enzymes. Its nitro group provides distinct spectrophotometric properties, making it ideal for use in enzyme assays where precise measurement of enzyme activity is required.
Properties
CAS No. |
13388-91-5 |
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Molecular Formula |
C6H4NO6P-2 |
Molecular Weight |
217.07 g/mol |
IUPAC Name |
(3-nitrophenyl) phosphate |
InChI |
InChI=1S/C6H6NO6P/c8-7(9)5-2-1-3-6(4-5)13-14(10,11)12/h1-4H,(H2,10,11,12)/p-2 |
InChI Key |
XBUUVLVJXNRBPN-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC(=C1)OP(=O)([O-])[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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